Riboflavin binding protein from chicken egg white
Overview
Description
Riboflavin, also known as vitamin B2, is a water-soluble vitamin that plays a crucial role in various metabolic processes in the body. It is essential for the conversion of food into energy and the maintenance of overall health. Riboflavin is a key component of coenzymes involved with the growth of cells, energy production, and the breakdown of fats, steroids, and medications . Natural sources of riboflavin include meat, fish, eggs, dairy products, green vegetables, mushrooms, and almonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Riboflavin was initially produced industrially by chemical synthesis. The synthetic process involves the condensation of 3,4-dimethylaniline with ribose to form the ribityl side chain, followed by cyclization to form the isoalloxazine ring .
Industrial Production Methods: Currently, the industrial production of riboflavin relies on fermentation methods using strains of fungi and genetically modified bacteria such as Ashbya gossypii and Bacillus subtilis . These microorganisms are optimized through genetic and metabolic engineering to increase riboflavin yield .
Chemical Reactions Analysis
Types of Reactions: Riboflavin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a precursor of the essential coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are involved in redox reactions of cell metabolism .
Common Reagents and Conditions: Common reagents used in riboflavin reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, often in aqueous solutions .
Major Products: The major products formed from riboflavin reactions are FMN and FAD, which play key roles in various biochemical processes, including energy metabolism and cellular respiration .
Scientific Research Applications
Riboflavin has a wide range of scientific research applications across various fields:
Mechanism of Action
Riboflavin is part of the vitamin B complex, which includes other vitamins such as thiamin (B1), niacin (B3), and pyridoxine (B6). Unlike these vitamins, riboflavin is unique in its role as a precursor to FMN and FAD, which are essential for redox reactions in the body . Other similar compounds include flavin mononucleotide and flavin adenine dinucleotide, which are directly derived from riboflavin .
Comparison with Similar Compounds
- Thiamin (B1)
- Niacin (B3)
- Pyridoxine (B6)
- Flavin mononucleotide (FMN)
- Flavin adenine dinucleotide (FAD)
Riboflavin stands out due to its specific role in energy metabolism and its involvement in a wide range of biochemical processes .
Properties
IUPAC Name |
7,8-dimethyl-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNGANRZJHBGPY-MBNYWOFBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83-88-5 | |
Record name | riboflavin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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